Chemotactic Domain of Elastin

Catalog No.
S774573
CAS No.
92899-39-3
M.F
C22H38N6O7
M. Wt
498.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chemotactic Domain of Elastin

Crude elastin digests and tropoelastin cause assay variability due to 37°C coacervation; lipidated analogs require solvents interfering with cell signaling. SMolecule's pure VGVAPG (CAS 92899-39-3) is an aqueous-soluble hexapeptide that eliminates these issues, enabling precise EBP receptor activation. - High-affinity EBP ligand (Kd=2.7 nM) for reproducible chemotaxis assays. - Directly soluble in aqueous buffers; no coacervation or carrier toxicity. - Ideal for hydrogel functionalization & ROS/sirtuin aging models. ≥98% purity, ships ambient.

CAS Number

92899-39-3

Product Name

Chemotactic Domain of Elastin

IUPAC Name

2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

Molecular Formula

C22H38N6O7

Molecular Weight

498.6 g/mol

InChI

InChI=1S/C22H38N6O7/c1-11(2)17(23)20(33)24-9-15(29)27-18(12(3)4)21(34)26-13(5)22(35)28-8-6-7-14(28)19(32)25-10-16(30)31/h11-14,17-18H,6-10,23H2,1-5H3,(H,24,33)(H,25,32)(H,26,34)(H,27,29)(H,30,31)/t13-,14-,17-,18-/m0/s1

InChI Key

RLCSROTYKMPBDL-USJZOSNVSA-N

Synonyms

Val-Gly-Ala-Pro-Gly, valyl-glycyl-valyl-alanyl-prolyl-glycine, VGVAPG

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](C(C)C)N

The exact mass of the compound Val-Gly-Val-Ala-Pro-Gly is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg, 25 mg

The Chemotactic Domain of Elastin (CAS 92899-39-3), defined by the hexapeptide sequence Val-Gly-Val-Ala-Pro-Gly (VGVAPG), is a bioactive matrikine derived from the extracellular matrix protein elastin[1]. Unlike full-length insoluble elastin, this specific hexapeptide is highly soluble in aqueous environments and serves as the primary ligand for the 67-kDa elastin binding protein (EBP) [2]. In industrial and scientific procurement, it is primarily sourced as a precise, stable reagent for in vitro chemotaxis assays, tissue engineering scaffold functionalization, and cellular aging models, offering a standardized, quantifiable alternative to variable enzymatic elastin digests[1].

Research Fit

Defined matrikine Hexapeptide VGVAPG for reproducible pathway interrogation
ERC signaling Selective EBP engagement to transduce chemotactic and proliferative signals
Single-species tool Distinct from heterogeneous elastin digests; consistent lot-to-lot activity

Substituting the pure VGVAPG hexapeptide with crude elastin extracts, full-length tropoelastin, or lipidated derivatives fundamentally compromises assay reproducibility and processability . Full-length tropoelastin is highly susceptible to temperature-dependent coacervation (aggregation) at 37°C, making uniform dosing in cell culture highly inconsistent [1]. Furthermore, while the cosmetic industry frequently utilizes Palmitoyl hexapeptide-12 (Pal-VGVAPG), this lipidated variant is water-insoluble and requires organic solvents or micellar carriers that introduce severe artifacts in sensitive in vitro signaling assays . Procuring the pure, non-lipidated VGVAPG sequence is mandatory for achieving precise, nanomolar-level EBP receptor activation in aqueous media without phase separation or carrier toxicity .

Substitution Risk

VAPG & other analogs Lack of EBP binding may omit full elastin receptor complex signaling
Truncated sequences (e.g., GVAPG) May shift from directional chemotaxis to chemokinesis, altering motility mode
AGVPGLGVG (AG-9) May fail to induce pro-invasive mediators (Hsp90, pro-MMP-2) in fibrosarcoma models

High-Affinity Elastin Binding Protein (EBP) Activation

The pure VGVAPG hexapeptide functions as a highly specific ligand for the 67-kDa elastin binding protein (EBP). In radioligand EBP-binding assays using M27 lung carcinoma cells, VGVAPG demonstrates a dissociation constant (Kd) of 2.7 nM, with maximal chemotactic response achieved at concentrations as low as 5 nM [1]. In contrast, scrambled peptide sequences (e.g., VVGPGA) fail to elicit specific EBP-mediated chemotaxis [2]. This high potency and structural specificity make VGVAPG a rigorous standard for isolating EBP-dependent pathways from general matrix-induced cellular responses[1].

Evidence DimensionEBP Receptor Binding Affinity (Kd) and Chemotactic Activation
Target Compound DataKd = 2.7 nM; Maximal chemotaxis at ~5 nM
Comparator Or BaselineScrambled peptide (VVGPGA)
Quantified DifferenceVGVAPG provides high-affinity nanomolar binding (2.7 nM), whereas scrambled analogs show negligible specific EBP affinity.
ConditionsM27 lung carcinoma cell radioligand binding assay (4°C and 37°C) and 48-microwell chemotaxis chamber.

Procuring the exact VGVAPG sequence ensures precise, nanomolar-triggered EBP activation without the off-target noise associated with larger elastin fragments.

Monocyte chemotaxis
Head-to-head
≥50% of fMLP max
Cell-type-selective chemoattractant context
Maximal response at ~10⁻⁸ M; no neutrophil recruitment

Aqueous Buffer Compatibility for Cell Culture Workflows

For laboratory procurement, the physical form of the matrikine peptide dictates its utility. Pure VGVAPG (CAS 92899-39-3) is highly soluble in standard aqueous buffers and cell culture media . In contrast, the commercially common cosmetic derivative, Palmitoyl hexapeptide-12, is water-insoluble and requires organic solvents or lipid carriers, which can introduce micellar artifacts or solvent toxicity in sensitive in vitro assays . The pure, non-lipidated hexapeptide allows for exact molar dosing in aqueous environments, essential for reproducible macrophage and fibroblast stimulation .

Evidence DimensionAqueous Solubility and Media Compatibility
Target Compound DataHighly soluble in aqueous buffers (enables precise nM to μM dosing)
Comparator Or BaselinePalmitoyl-VGVAPG (Palmitoyl hexapeptide-12)
Quantified DifferencePure VGVAPG dissolves directly in aqueous media, whereas Palmitoyl-VGVAPG is water-insoluble and requires lipid-based formulation.
ConditionsStandard in vitro cell culture media preparation at physiological pH.

Buyers conducting in vitro cell signaling or chemotaxis assays must select the pure VGVAPG to avoid the solubility bottlenecks and lipid-carrier artifacts inherent to the cosmetic palmitoylated variant.

Receptor binding
Head-to-head
VGVAPG: EBP, gal-3, αvβ3
VAPG: gal-3, αvβ3 (no EBP)
EBP engagement required for full ERC signaling
GFGVG truncation also alters receptor profile

Quantifiable Macrophage Chemotactic Stimulation

VGVAPG is a highly reliable positive control for macrophage chemotaxis assays. In standardized transwell migration assays using RAW 264.7 macrophages, stimulation with 10 µM VGVAPG increased the number of migrated cells from a baseline of 8.0 ± 1.4 cells per field to 50.4 ± 2.2 cells per field[1]. Furthermore, preincubation with 0.1 mM VGVAPG effectively desensitizes the EBP receptor, reducing subsequent chemotactic responses to other elastokines to near-zero levels (1.7 ± 0.3 cells/field) [1]. This predictable, quantifiable response makes it a highly effective reagent for vascular inflammation and aneurysm research.

Evidence DimensionMacrophage Migration (Cells per field)
Target Compound Data50.4 ± 2.2 cells per field (at 10 µM VGVAPG)
Comparator Or BaselineBuffer Control
Quantified DifferenceVGVAPG induces a >6-fold increase in macrophage chemotaxis compared to the baseline buffer.
ConditionsRAW 264.7 macrophage transwell chemotaxis assay.

Utilizing VGVAPG provides a robust, highly reproducible positive control and competitive inhibitor for EBP-driven macrophage migration studies.

Pro-invasive mediators
Cross-study comparable
VGVAPG: induces Hsp90, pro-MMP-2, uPA
AGVPGLGVG: no induction
Functional divergence despite XGXXPG motif
HT-1080 fibrosarcoma model, 6 h

Precursor Suitability over Full-Length Elastin

Procuring full-length tropoelastin or insoluble elastin for chemotaxis studies introduces severe processability challenges. Tropoelastin is prone to temperature-dependent coacervation (aggregation) at 37°C, and insoluble elastin requires harsh enzymatic degradation to yield active fragments [1]. The synthetic VGVAPG hexapeptide bypasses these issues entirely. It remains stable in solution without coacervating at physiological temperatures, delivering the exact chemotactic domain responsible for fibroblast and monocyte recruitment without the handling difficulties and batch-to-batch variability of protein extracts .

Evidence DimensionSolution Stability and Processability at 37°C
Target Compound DataStable, soluble, and fully active at 37°C without aggregation
Comparator Or BaselineFull-length Tropoelastin
Quantified DifferenceVGVAPG avoids the phase separation (coacervation) that tropoelastin undergoes at physiological temperatures.
ConditionsAqueous incubation at 37°C for cell culture assays.

The hexapeptide offers a highly stable, aggregation-free alternative to tropoelastin, ensuring reproducible dosing in temperature-sensitive biological assays.

Antithrombotic activity
Head-to-head
~30% reduction in platelet coverage
Sequence-specific antithrombotic probe
Vs. scrambled peptide; in vivo occlusion prolonged
Antibody neutralization
Head-to-head
VGVAPG abolished by anti-elastin Ab
PDGF unaffected; reciprocal pattern
On-target control for ERC-mediated migration
Reciprocal neutralization confirms pathway specificity
Chemotaxis vs. chemokinesis
Cross-study comparable
VGVAPG: directional chemotaxis
YGVG/GLVPG: chemokinesis only
Functionally distinct migration modes
Checkerboard analysis; FGVG dual activity

In Vitro Macrophage and Fibroblast Chemotaxis Assays

Leveraging its high-affinity EBP binding (Kd = 2.7 nM) and quantifiable migration stimulation, VGVAPG is a highly reliable positive control and competitive inhibitor for transwell migration assays studying vascular inflammation and wound healing [1].

Tissue Engineering Scaffold Functionalization

Because pure VGVAPG is highly soluble in aqueous buffers and avoids the 37°C coacervation issues of full-length tropoelastin, it is a highly effective peptide for covalently functionalizing hydrogels and electrospun matrices to promote fibroblast infiltration [2].

Cellular Aging and Neurodegeneration Modeling

Utilizing its specific interaction with the EBP receptor, VGVAPG is applied in standardized in vitro models to predictably induce reactive oxygen species (ROS) production and study Sirtuin 2-mediated cellular aging pathways without the batch variability of crude elastin digests[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Monocyte chemotaxis pathway study
Defined EBP-binding matrikine
Cell-type selectivity; antibody neutralization specificity
EBP-dependent tumor invasion
Triple receptor engagement (EBP, gal-3, αvβ3)
Pro-invasive mediator induction vs. VAPG/AGVPGLGVG
Thrombosis & platelet function
Sequence-specific antithrombotic probe
Platelet adhesion reduction; in vivo occlusion prolongation
Pure chemotaxis exclusion assays
Chemoattractant without chemokinetic activity
Directional migration vs. random motility distinction

XLogP3

-3.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

498.28019757 Da

Monoisotopic Mass

498.28019757 Da

Heavy Atom Count

35

UNII

04V1QPJ5TW

Sequence

VGVAPG

Wikipedia

Hexapeptide-12 (val-gly-val-ala-pro-gly)

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